9-Hydroxycamptothecin
Overview
Description
9-Hydroxycamptothecin (also known as 10-HCPT) is an indole alkaloid isolated from a Chinese tree, Camptotheca acuminate . It inhibits the activity of topoisomerase I and has a broad spectrum of anticancer activity in vitro and in vivo .
Synthesis Analysis
The synthesis of this compound involves several steps. Rubitecan 9 and the corresponding 10-amino-CPT 37 as well as 10-hydroxy-9-nitro-CPT were prepared by nitration and reduction of the parent alkaloid or 10-hydroxy-CPT . A semisynthetic approach to homocamptothecin 14 has also been reported as well as its total asymmetric synthesis .Molecular Structure Analysis
This compound has a molecular formula of C20H16N2O5 and a molecular weight of 364.3514 . It contains a total of 47 bonds, including 31 non-H bonds, 9 multiple bonds, 1 rotatable bond, 9 double bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 ester (aliphatic), 1 tertiary amide (aliphatic), 1 ketone (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
The chemical reactions of this compound involve the inhibition of DNA topoisomerase I (topo I) . This unique molecular mechanism of action has stimulated significant progress in camptothecin chemistry, leading to the development of several more active and water-soluble derivatives .Scientific Research Applications
Endophytic Fungal Production
- Endophytic Fungal Strains Production : Strains of Fusarium solani from Apodytes dimidiata produce camptothecin and its derivatives, including 9-methoxycamptothecin. These findings may enable the application of these fungal strains for the production of camptothecin and its derivatives, enhancing their availability for research and therapeutic use (Shweta et al., 2010).
Nanotechnology and Drug Delivery Systems
- Nanosuspensions for Enhanced Cytotoxic Activity : The development of hydroxycamptothecin nanosuspensions using a precipitation-combined high-pressure homogenization technique has shown enhanced cytotoxicity against cancer cells, offering a novel approach for its pharmaceutical development and clinical utilization (Zhao et al., 2010).
- Nano-Drug Delivery Systems : Advances in antitumor nano-drug delivery systems for 10-Hydroxycamptothecin, a variant closely related to 9-Hydroxycamptothecin, have been significant. These systems improve the stability and water solubility of the drug, enhancing its anticancer effects (Chen et al., 2022).
Synthetic Derivatives and Chemical Interactions
- Synthesis of Derivatives : The synthesis of 9-allyl-10-hydroxycamptothecin through the Suzuki reaction represents an eco-friendly approach, providing a key intermediate for the preparation of camptothecin analogs (Luo et al., 2014).
- DNA Alkylation by Derivatives : 7-ethyl-9-(N-morpholinyl)methyl-10-hydroxycamptothecin, a derivative, can spontaneously bind covalently to 2′-deoxyguanosine, indicating potential as a topoisomerase I inhibitor and its use in cancer treatment (Naumczuk et al., 2016).
Biosynthesis and Metabolic Studies
- Biosynthesis in Camptotheca Seedlings : Camptotheca acuminata seedlings catalyze the conversion of exogenous camptothecin into derivatives like 10-hydroxycamptothecinand 9-methoxycamptothecin, offering new methods for the synthesis of these derivatives (Sun et al., 2019).
- Metabolism of Derivatives : The study of the metabolism of 9-aminocamptothecin, a derivative, in human and rat liver microsomes, reveals important insights into the drug's biotransformation, which is critical for its application in cancer therapy (Maier‐Salamon et al., 2014).
Impact on Cellular Processes
- Apoptosis Induction in Cancer Cells : Studies have demonstrated that hydroxycamptothecin and its derivatives can induce apoptosis in various cancer cells. This includes disruption of mitochondrial pathways in insect cells and activation of apoptosis-related proteins, highlighting its potential as an insecticide and in cancer treatment (Pan et al., 2016).
Pharmacokinetics and Drug Interactions
- Pharmacokinetic Studies : Research on the pharmacokinetics of 10-hydroxycamptothecin-tetrandrine liposome complexes in rats provides valuable insights into the bioavailability and circulation time of the drug, which can aid in optimizing its clinical application (Shuang et al., 2019).
- Drug Delivery in Glioma : The use of biodegradable polymer Polylactic Acid (PLA) for the release and distribution of hydroxycamptothecin in brain tissues shows promise in treating glioma, suggesting its potential for direct brain implantation therapies (Hu et al., 2014).
Mechanism of Action
Target of Action
9-Hydroxycamptothecin, a derivative of camptothecin, primarily targets the enzyme DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA structure .
Biochemical Pathways
this compound affects the biochemical pathway involving DNA synthesis and repair . By inhibiting DNA topoisomerase I, it disrupts DNA replication and transcription, leading to DNA damage. This damage triggers apoptosis, a programmed cell death pathway .
Pharmacokinetics
It is known that the lipophilicity of camptothecin derivatives, such as this compound, can enhance their cellular uptake and intracellular accumulation . This can potentially impact the bioavailability of the compound.
Result of Action
The action of this compound at the molecular level results in DNA damage, which subsequently leads to apoptosis . At the cellular level, this can manifest as inhibited cell proliferation and induced cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the physiological environment can affect the stability of the compound . Additionally, the presence of serum proteins can impact the compound’s solubility and distribution .
Safety and Hazards
9-Hydroxycamptothecin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration .
Future Directions
Research on 9-Hydroxycamptothecin is ongoing, with a focus on improving its stability and water solubility . The development of nanomedicines has shown promise in improving the anticancer effect of this compound . Furthermore, the combination of this compound with other anticancer drugs or inhibitors of apoptosis proteins (IAPs) may be a potential strategy for colon cancer treatment .
Biochemical Analysis
Biochemical Properties
9-Hydroxycamptothecin interacts with various enzymes and proteins. It exhibits a unique mechanism of action involving the inhibition of DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription, and its inhibition by this compound leads to the interruption of cell division processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can decrease cell viability and induce DNA damage in a concentration-dependent manner . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the DNA topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation . This results in DNA damage, leading to apoptosis . The compound also affects the metabolic perturbation of ribonucleotide and deoxyribonucleotide in human colorectal carcinoma cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes in its effects over time. It has been found to inhibit cell proliferation in a time- and dose-dependent manner . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to significantly inhibit tumor growth in SW1116 xenograft tumor models . Detailed studies on threshold effects and toxic or adverse effects at high doses are still needed.
Metabolic Pathways
This compound is involved in several metabolic pathways. It affects purine metabolism, pyrimidine metabolism, amino acid metabolism, and glycerolipid metabolism in the central nervous system .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Submicron emulsions can alter the pharmacokinetic characteristics and tissue distribution of this compound, enhancing tumor targeting and anti-tumor activity .
Properties
IUPAC Name |
(19S)-19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-2-20(26)13-7-15-17-10(6-11-14(21-17)4-3-5-16(11)23)8-22(15)18(24)12(13)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZZWLIDINBPRC-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90987018 | |
Record name | 4-Ethyl-4-hydroxy-6,12-dihydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,10,14(4H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90987018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67656-30-8 | |
Record name | 9-Hydroxycamptothecin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67656-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Hydroxycamptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067656308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-4-hydroxy-6,12-dihydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,10,14(4H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90987018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67656-30-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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